5,6-trans-Tafluprost
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Overview
Description
5,6-trans-Tafluprost is a fluorinated analog of prostaglandin F2α, primarily used as an efficacious ocular hypotensive agent in the treatment of glaucoma and ocular hypertension . This compound is known for its high affinity for the fluoroprostaglandin receptor PGF2α, making it a potent agent in reducing intraocular pressure .
Preparation Methods
The synthesis of 5,6-trans-Tafluprost involves several key steps:
Chemical Reactions Analysis
5,6-trans-Tafluprost undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions involve the use of reagents like diisobutylaluminum hydride.
Substitution: Substitution reactions can occur, particularly involving the fluorine atoms.
Common Reagents and Conditions: Reagents such as morpholinosulfur trifluoride and diisobutylaluminum hydride are commonly used.
Major Products: The major products formed include various fluorinated analogs and derivatives of prostaglandin F2α.
Scientific Research Applications
5,6-trans-Tafluprost has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-trans-Tafluprost involves its conversion to tafluprost acid, which is a selective agonist at the prostaglandin F receptor . This interaction increases the outflow of aqueous humor from the eyes, thereby reducing intraocular pressure . The main molecular target is the fluoroprostaglandin receptor PGF2α .
Comparison with Similar Compounds
5,6-trans-Tafluprost is compared with other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost :
Properties
CAS No. |
1563176-58-8 |
---|---|
Molecular Formula |
C25H34F2O5 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
propan-2-yl (E)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C25H34F2O5/c1-18(2)32-24(30)13-9-4-3-8-12-20-21(23(29)16-22(20)28)14-15-25(26,27)17-31-19-10-6-5-7-11-19/h3,5-8,10-11,14-15,18,20-23,28-29H,4,9,12-13,16-17H2,1-2H3/b8-3+,15-14+/t20-,21-,22+,23-/m1/s1 |
InChI Key |
WSNODXPBBALQOF-WGBHBAPNSA-N |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C/C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/C(COC2=CC=CC=C2)(F)F)O)O |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)(F)F)O)O |
Origin of Product |
United States |
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